Phenol Red

Description

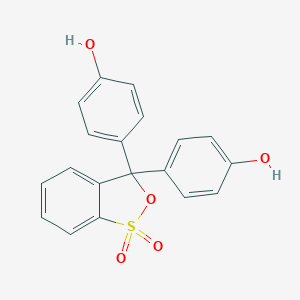

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBBZDIHDAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022408 | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Phenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-74-8 | |

| Record name | Phenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolsulfonphthalein [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Application of Phenol Red

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenol Red (phenolsulfonphthalein), a widely used pH indicator. It details its chemical structure, mechanism of action, quantitative properties, and practical applications, with a focus on its use in scientific research.

Core Chemical Structure and Properties

This compound, systematically named 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bisphenol, is a triphenylmethane dye commonly used as a pH indicator.[1] It exists as a red, air-stable crystal.[2][3] The fundamental structure consists of a sultone ring derived from 2-sulfobenzoic acid anhydride, with two phenol groups attached to the central carbon atom.[1][4] While some sources depict a cyclic structure for the sulfur atom similar to phenolphthalein, this conformation has not been verified by X-ray crystallography.[2][3]

Under strongly acidic conditions, this compound exists as a zwitterion, where the sulfate group is negatively charged and the ketone group is protonated, giving it an orange-red color.[2] As the pH increases, it undergoes deprotonation, leading to distinct, observable color changes.[2]

Mechanism of Action as a pH Indicator

This compound's function as a pH indicator is rooted in the pH-dependent structural changes that alter its electronic conjugation and, consequently, its light absorption properties. The molecule can exist in several forms depending on the proton concentration in the solution:

-

Acidic Form (HPS⁻): At a pH below 6.6-6.8, the molecule is in its acidic, protonated form.[2][5] This form appears yellow and has a maximum absorbance (λmax) at approximately 430-443 nm.[3][6][7] This color is characteristic of acidic conditions in environments like cell culture media, often signaling microbial contamination or cellular stress leading to acidification.[5]

-

Transition Range: Between pH 6.8 and 8.2, this compound undergoes a gradual transition, resulting in an orange color.[5]

-

Basic Form (PS²⁻): At a pH above 8.0-8.2, the molecule loses a second proton from one of its phenol groups.[2][5] This dianionic form is red, with a maximum absorbance around 560-570 nm.[3][7] In highly alkaline conditions (above pH 8.2), the color intensifies to a bright pink or fuchsia.[2][3]

This reversible protonation and deprotonation process allows for the visual and spectrophotometric monitoring of pH changes in a solution.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₄O₅S | [2][3][5][8] |

| Molar Mass | 354.38 g/mol | [3][8] |

| pKa₁ | ~1.2 | [2][3] |

| pKa₂ | 7.7 - 8.00 (at 20°C) | [2][3] |

| pH Transition Range | 6.6 to 8.2 | [2][5] |

| Solubility in Water | 0.77 g/L | [2][3] |

| Solubility in Ethanol | 2.9 g/L | [2][3] |

| λmax (Acidic Form) | 430 - 443 nm (Yellow) | [3][7] |

| λmax (Basic Form) | 559 - 570 nm (Red) | [3][6] |

| Isosbestic Point | ~470 - 482 nm | [6][7] |

Experimental Protocols

This compound is a standard component in many cell and tissue culture media, providing a rapid, non-invasive check on the health of the culture.[9]

This protocol describes the standard use of this compound as a visual indicator in mammalian cell culture.

Methodology:

-

Media Preparation: Cell culture media is typically formulated with this compound at a concentration of 5 to 15 mg/L.[10] Most commercial media (e.g., DMEM, RPMI-1640) are available with or without this compound.[10]

-

Incubation: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). The bicarbonate buffering system in the medium, in equilibrium with the incubator's CO₂ atmosphere, maintains a physiological pH of approximately 7.2-7.4.[10]

-

Observation and Interpretation:

-

Pink-Red Color: Indicates a stable, physiological pH (~7.4), suitable for cell growth.[3]

-

Yellow Color: Indicates a drop in pH (acidification). This is often a result of lactic acid production from high cellular metabolism, cell death, or, more commonly, bacterial or fungal contamination.[3][5]

-

Purple/Fuchsia Color: Indicates a rise in pH (alkalinity). This can occur due to a lack of CO₂ in the incubator, evaporation of the medium, or instability of the bicarbonate buffer.[5]

-

This protocol outlines how to determine the pH of a cell culture medium quantitatively using a spectrophotometer or plate reader.

Methodology:

-

Sample Preparation: Collect an aliquot of the cell culture medium to be tested. If cells are present, centrifuge the sample to pellet the cells and use the supernatant for analysis to avoid interference.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance in the visible range. The key wavelength to measure for the basic (red) form of this compound is 560 nm.[10] The absorbance at this wavelength is directly proportional to the concentration of the red, deprotonated form of the indicator.

-

Measurement:

-

Use a sample of fresh, unused medium (at known physiological pH) as a reference or blank, if desired.

-

Measure the absorbance of the test sample at 560 nm (OD₅₆₀).

-

-

Data Interpretation:

-

An increase in absorbance at 560 nm corresponds to an increase in pH.[10]

-

A decrease in absorbance at 560 nm corresponds to a decrease in pH.

-

For precise pH determination, a calibration curve can be generated. To do this, prepare samples of complete media adjusted to a range of known pH values (e.g., from 6.5 to 8.0 using buffers) and measure their absorbance at 560 nm.[10] Plotting OD₅₆₀ versus the known pH values will yield a standard curve against which unknown samples can be compared.[10]

-

Note on Estrogenic Effects: Researchers should be aware that this compound can act as a weak estrogen mimic, which may influence the growth and behavior of estrogen receptor-expressing cells, such as some human breast cancer cell lines.[2][3] For studies sensitive to hormonal effects, the use of this compound-free media is recommended.

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental processes involving this compound.

Caption: pH-dependent equilibrium of this compound indicator.

Caption: Workflow for quantitative pH measurement using this compound.

References

- 1. This compound | C19H14O5S | CID 4766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol_red [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. gspchem.com [gspchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. agilent.com [agilent.com]

Phenol Red: A Technical Guide to its Mechanism as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Phenol Red (Phenolsulfonphthalein) as a pH indicator. It details the underlying chemical principles, quantitative parameters, and experimental protocols relevant to its application in research and development.

Core Mechanism of Action

This compound is a weak acid that exhibits a gradual color transition over a pH range of 6.8 to 8.2.[1][2][3] This color change is attributable to a pH-dependent structural rearrangement of the molecule, which alters its electronic configuration and, consequently, its light-absorbing properties. The mechanism involves a reversible protonation and deprotonation of the molecule, leading to different resonant structures with distinct colors.

At a pH below 6.8, this compound exists predominantly in its acidic, protonated form (HPS⁻), which imparts a yellow color to the solution.[1][3] This form has a maximum absorbance (λmax) at approximately 443 nm.[1] As the pH increases and the solution becomes more alkaline, the molecule loses a proton, transitioning to its basic, deprotonated form (PS²⁻). This form is red and exhibits a maximum absorbance at around 560-570 nm.[1][4] In highly acidic conditions (pH < 1.2), this compound can exist as a zwitterion (H₂⁺PS⁻), appearing orange-red.[1][5] Conversely, at a pH above 8.2, it turns a bright pink or fuchsia color.[1][2][3][5]

The equilibrium between the acidic (yellow) and basic (red) forms is the basis of its function as a pH indicator. The perceived color of the solution is a result of the relative concentrations of these two forms, which is dictated by the pH of the environment.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₁₄O₅S | [3] |

| Molar Mass | 354.38 g/mol | [1] |

| pKa₁ | ~1.2 | [1][5] |

| pKa₂ | ~7.7 - 8.00 (at 20-25°C) | [1][5] |

| pH Transition Range | 6.8 (yellow) to 8.2 (red) | [1][2][3] |

| λmax (Acidic Form, HPS⁻) | 443 nm | [1] |

| λmax (Basic Form, PS²⁻) | 560 - 570 nm | [1][4] |

| Solubility in Water | 0.77 g/L | [1][5] |

| Solubility in Ethanol | 2.9 g/L | [1][5] |

Signaling Pathway and Structural Transformation

The pH-dependent equilibrium of this compound can be visualized as a signaling pathway where the concentration of hydrogen ions (H⁺) acts as the input signal, and the resulting color, determined by the dominant molecular form, is the output.

Caption: pH-dependent equilibrium of this compound.

The structural transformation of this compound between its acidic (yellow) and basic (red) forms is depicted below. The change in conjugation of the molecule's pi system upon deprotonation is responsible for the shift in its light absorption spectrum.

Caption: Structural forms of this compound at different pH values.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of this compound suitable for use as a pH indicator.

Materials:

-

This compound powder (C₁₉H₁₄O₅S)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Deionized water

-

250 mL volumetric flask

-

Pipettes

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Weigh out 0.1 g of this compound powder and transfer it to a 250 mL beaker.

-

Add 2.82 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.[6]

-

Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. The solution should be red.

-

Quantitatively transfer the dissolved this compound solution to a 250 mL volumetric flask.

-

Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.

-

Bring the final volume up to the 250 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the indicator solution in a well-sealed bottle at room temperature, protected from light.

Qualitative Demonstration of pH-Dependent Color Change

This experiment provides a visual demonstration of the color transition of this compound across its indicating range.

Materials:

-

This compound indicator solution (prepared as in 4.1)

-

Buffer solutions of known pH (e.g., pH 4, 6, 7, 8, 9, 10)

-

Test tubes and a test tube rack

-

Dropper or pipette

Procedure:

-

Arrange a series of test tubes in the rack and label them with the pH of the buffer solutions.

-

Add approximately 3 mL of each buffer solution to the corresponding labeled test tube.

-

Add 2-3 drops of the this compound indicator solution to each test tube.

-

Gently swirl the test tubes to mix the contents.

-

Observe and record the color of the solution in each test tube. The expected color changes are from yellow in acidic solutions to red in basic solutions.

Quantitative Spectrophotometric Analysis of this compound's pKa

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using spectrophotometry. This method relies on measuring the absorbance of the indicator in solutions of varying pH.

Materials:

-

This compound indicator solution (prepared as in 4.1)

-

A series of buffer solutions with accurately known pH values spanning the transition range of this compound (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments).

-

Spectrophotometer

-

Cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for spectrophotometric pKa determination.

Procedure:

-

Sample Preparation:

-

Prepare a series of buffered solutions of this compound. For each pH value, pipette a precise volume of the this compound stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution. The final concentration of this compound should be the same in all samples.

-

Prepare two additional samples: one in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated (yellow) form, and one in a highly alkaline solution (e.g., pH 11) for the fully deprotonated (red) form.

-

-

pH Measurement:

-

Calibrate a pH meter using standard buffer solutions.

-

Measure and record the exact pH of each prepared this compound-buffer solution.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 400 nm to 650 nm.

-

Use the corresponding buffer solution (without this compound) as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of each this compound sample.

-

-

Data Analysis and pKa Calculation:

-

From the spectra of the highly acidic and highly basic solutions, determine the wavelengths of maximum absorbance (λmax) for the HPS⁻ and PS²⁻ forms, respectively.

-

At the λmax of the basic form (around 560 nm), record the absorbance (A) of each buffered sample, the absorbance of the acidic solution (A_acid), and the absorbance of the basic solution (A_base).

-

Calculate the ratio of the deprotonated to protonated forms ([PS²⁻]/[HPS⁻]) for each sample using the following equation: [PS²⁻]/[HPS⁻] = (A - A_acid) / (A_base - A)

-

Plot the measured pH of each sample (y-axis) against the logarithm of the calculated concentration ratio (log([PS²⁻]/[HPS⁻])) (x-axis).

-

Perform a linear regression on the plotted data. According to the Henderson-Hasselbalch equation, the y-intercept of this plot is the pKa of this compound.

-

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing this compound as a pH indicator in a scientific setting. The detailed mechanism, quantitative data, and experimental procedures are intended to support researchers in the accurate and effective application of this versatile chemical tool.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. himedialabs.com [himedialabs.com]

- 3. The Essential Guide to this compound in Cell Culture Media - Life in the Lab [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

What is the pKa and pH range of Phenol Red?

An In-depth Technical Guide to Phenol Red: pKa, pH Range, and Methodologies

Introduction

This compound, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in various scientific and industrial applications.[1] Its utility is most prominent in cell culture media, where it serves as a real-time, non-invasive visual monitor of the medium's pH, reflecting cellular metabolic activity and potential contamination.[2][3][4] An acidic shift, often indicated by a color change towards yellow, can signal excessive cellular metabolism, nutrient depletion, or bacterial contamination.[2][3][5] Conversely, a change to a more purplish-pink hue may indicate alkaline conditions.[3] This guide provides a comprehensive overview of the physicochemical properties of this compound, its pKa and pH-dependent color transitions, and detailed experimental protocols for its characterization.

Physicochemical Properties and Quantitative Data

This compound is a weak acid that undergoes protonation and deprotonation, resulting in distinct conformational changes to its molecular structure and, consequently, its visible color spectrum.[3] It exhibits a primary pKa value around 7.7 to 8.0, which governs its most commonly observed color transition from yellow to red.[5][6] A secondary pKa exists at a very acidic pH of approximately 1.2.[5][7]

The table below summarizes the key quantitative parameters of this compound.

| Parameter | Value | Conditions / Notes | Source(s) |

| pKa₁ | ~1.2 | Governs the transition to an orange-red zwitterionic form at very low pH. | [5][7] |

| pKa₂ | 8.00 | At 20 °C. This is the primary dissociation constant for its use as a pH indicator. | [5][6] |

| 7.9 | At 25 °C. | [1] | |

| 7.7 | [5][7] | ||

| pH Indicator Range | 6.8 – 8.2 | Gradual color transition from yellow to red. | [6] |

| 6.6 – 8.0 | [5] | ||

| Color (Acidic) | Yellow | Below pH 6.8. | [2][6] |

| Color (Transition) | Orange | Between pH 6.8 and 8.2. | [6] |

| Color (Basic) | Red / Pink | Above pH 8.2; often described as bright pink or fuchsia. | [2][5][6] |

| λmax (Acidic Form) | 443 nm | Corresponds to the yellow HPS⁻ ion. | [6] |

| 433 nm | [1] | ||

| λmax (Basic Form) | 570 nm | Corresponds to the red PS²⁻ ion. | [6] |

| 557-558 nm | [1] | ||

| Molar Mass | 354.38 g·mol⁻¹ | [6] | |

| Solubility | 0.77 g/L in water | [5][6] | |

| 2.9 g/L in ethanol | [5][6] |

Mechanism of pH-Dependent Color Change

The color transition of this compound is a direct result of changes in its ionic state in response to the surrounding pH.

-

Very Acidic (pH < 1.2): Under highly acidic conditions, the molecule exists as a zwitterion (H₂⁺PS⁻), where the sulfate group is negatively charged and a ketone group is protonated, appearing orange-red.[5]

-

Acidic (pH 1.2 to 6.8): As the pH increases above its first pKa, the ketone group loses a proton, resulting in the yellow, negatively charged ion (HPS⁻).[5]

-

Basic (pH > 8.2): At a higher pH, governed by the second pKa (around 7.7-8.0), the phenol's hydroxyl group loses its proton.[5][6] This leads to the formation of the red-colored ion (PS²⁻).[5]

This equilibrium is the basis for its function as a pH indicator in the physiologically relevant range.

Caption: Equilibrium of this compound between its acidic (yellow) and basic (red) forms.

Experimental Protocols for pKa Determination

The pKa of a pH indicator like this compound can be determined using several methods, most commonly via spectrophotometry or potentiometric titration.[8]

Method 1: Spectrophotometric Determination

This method leverages the Beer-Lambert law and the Henderson-Hasselbalch equation by measuring the absorbance of the indicator in solutions of varying, known pH.[9][10]

Principle: The pKa is the pH at which the concentrations of the acidic (HPS⁻) and basic (PS²⁻) forms are equal. At this pH, the absorbance is exactly halfway between the minimum and maximum values. The relationship is described by:

pH = pKa + log([PS²⁻]/[HPS⁻])

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water with a small amount of NaOH to aid dissolution).[1]

-

Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range of this compound (e.g., pH 6.0 to 9.0).[9]

-

Prepare two additional solutions: one highly acidic (e.g., pH < 4) to obtain the pure acidic form (HPS⁻) and one highly basic (e.g., pH > 10) for the pure basic form (PS²⁻).[9]

-

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer using a blank (deionized water or buffer without the indicator).[9]

-

Determine the wavelength of maximum absorbance (λmax) for the basic form (PS²⁻) by scanning the highly basic solution. This is typically around 560-570 nm.[6][7]

-

Add a small, constant volume of the this compound stock solution to a fixed volume of each buffer solution, including the highly acidic and highly basic solutions.[9]

-

Measure the absorbance of each solution at the determined λmax. The acidic solution will give the minimum absorbance (Aa), and the basic solution will provide the maximum absorbance (Ab).[9]

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[8]

-

The pKa can be determined from the inflection point of this curve.[8]

-

Alternatively, for each data point, the ratio of [PS²⁻]/[HPS⁻] can be calculated from the absorbance values (A) using the formula: ([PS²⁻]/[HPS⁻]) = (A - Aa) / (Ab - A).

-

A plot of log([PS²⁻]/[HPS⁻]) versus pH will yield a straight line. The pKa is the pH at which log([PS²⁻]/[HPS⁻]) = 0.[9]

-

Method 2: Potentiometric Titration

This classic method involves titrating the weak acid (this compound) with a strong base and monitoring the pH change with a calibrated pH meter.[11]

Principle: A titration curve is generated by plotting the solution's pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[11]

Methodology:

-

Preparation and Calibration:

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the strong base titrant in small, precise increments.[11]

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]

-

Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to create a titration curve.

-

Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by examining the first or second derivative of the curve.

-

Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

-

The pKa is the pH value on the titration curve that corresponds to this half-equivalence point volume.[11]

-

Caption: Experimental workflows for determining the pKa of this compound.

Considerations for Drug Development and Research

While this compound is an invaluable tool, researchers must be aware of its potential to interfere with certain assays and cellular processes.

-

Estrogenic Activity: this compound is a known weak estrogen mimic and can stimulate the growth of estrogen receptor-expressing cells, which can be a significant confounding factor in endocrinology and cancer research.[6]

-

Assay Interference: The color of this compound can interfere with colorimetric and fluorescent assays.[5] Its absorbance spectrum may overlap with that of assay reagents or products, necessitating the use of this compound-free media for such experiments.

-

Redox Activity: Studies have shown that this compound can be metabolized by certain cells, such as those expressing myeloperoxidase, potentially altering the cellular redox state.[12] This is a critical consideration in studies involving oxidative stress.[12]

Due to these factors, many commercial cell culture media are available in both this compound-containing and this compound-free formulations to provide researchers with the flexibility to choose the appropriate medium for their specific experimental needs.[5]

References

- 1. This compound | 143-74-8 [chemicalbook.com]

- 2. The Essential Guide to this compound in Cell Culture Media - Life in the Lab [thermofisher.com]

- 3. promocell.com [promocell.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenol_red [chemeurope.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ulm.edu [ulm.edu]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Caution for the routine use of this compound - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the color change of Phenol Red in acidic and basic solutions.

Phenol Red: A Technical Guide to its pH-Dependent Chromatic Transition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in a multitude of scientific and industrial applications.[1][2] Its distinct and reversible color change in response to varying hydrogen ion concentrations makes it an invaluable tool in cell culture, analytical chemistry, and water quality analysis.[3][4] This document provides an in-depth examination of the core principles governing the color transition of this compound, the underlying chemical mechanisms, quantitative data, and detailed experimental protocols for its application.

Core Chemical Principles and Mechanism of Action

This compound (C₁₉H₁₄O₅S) is a weak acid with two distinct pKa values that govern its structure and, consequently, its color.[5][6] The primary transition used for pH indication in biological and chemical applications occurs in the pH range of 6.8 to 8.2.[5][7]

The color change is a direct result of the alteration of the molecule's electronic structure through protonation and deprotonation events. This modifies the conjugation of the system, which in turn changes the wavelengths of light absorbed by the molecule.

-

Acidic Form (HPS⁻): In acidic solutions (pH < 6.8), the molecule exists predominantly in its sulfonated, mono-anionic form. This structure absorbs light in the blue-violet region, causing the solution to appear yellow.[5][8] The maximum absorbance (λmax) for this form is approximately 443 nm.[5]

-

Basic Form (PS²⁻): As the pH increases (pH > 8.2), the second proton from the phenol's hydroxyl group is lost.[5][6] This deprotonation extends the conjugated system of the molecule, shifting the absorbance to a longer wavelength (λmax ≈ 570 nm).[5] This absorption of green-yellow light results in the solution appearing a bright pink or fuchsia color.[5][7]

-

Zwitterionic Form (H₂PS): Under very acidic conditions (pH < 1.2), the ketone group becomes protonated, leading to a zwitterionic structure that appears orange-red.[5][6]

The equilibrium between the yellow acidic form and the red basic form is the basis for its use as a pH indicator in the physiological range.

Quantitative Data Summary

The pH-dependent characteristics of this compound are summarized below. The transition range is where the solution will appear as shades of orange, representing a mixture of the acidic and basic forms.[4]

| Property | Acidic Conditions | Transition Range | Basic Conditions |

| pH Range | < 6.8 | 6.8 – 8.2 | > 8.2 |

| Observed Color | Yellow | Orange | Red / Bright Pink (Fuchsia) |

| Predominant Form | HPS⁻ | HPS⁻ ⇌ PS²⁻ | PS²⁻ |

| λmax (nm) | ~443 nm[5] | N/A | ~570 nm[5] |

| pKa | pKa₁ ≈ 1.2[5][6] | pKa₂ ≈ 8.0[5][6] | - |

Visualizing the pH-Dependent Structural Transition

The following diagram illustrates the chemical equilibrium and structural changes this compound undergoes at different pH levels.

Caption: Equilibrium between the yellow (acidic) and red (basic) forms of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1%)

This protocol details the preparation of a stock solution of this compound suitable for use as a pH indicator.

Materials:

-

This compound powder (0.1 g)

-

0.1 M Sodium Hydroxide (NaOH) solution (2.82 mL)

-

Ethanol (95%, 20 mL)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weigh 0.1 g of this compound powder and place it into the 100 mL volumetric flask.

-

Add 20 mL of 95% ethanol to the flask.

-

Add 2.82 mL of 0.1 M NaOH solution. This is necessary to dissolve the this compound, which is poorly soluble in water but readily soluble in alkaline solutions.[9]

-

Place the flask on a stir plate and stir until the this compound is completely dissolved. The solution should be red.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the solution in a well-sealed bottle at room temperature, protected from light.

Protocol for Visual and Spectrophotometric pH Determination

This protocol describes how to demonstrate the color change of this compound and quantify the change using a spectrophotometer.

Materials:

-

Prepared this compound indicator solution

-

Buffer solutions of known pH (e.g., pH 4, pH 7, pH 9)

-

Test tubes or cuvettes

-

Spectrophotometer

Procedure:

-

Solution Preparation: Label three test tubes: "Acidic," "Neutral," and "Basic."

-

Add 5 mL of the pH 4 buffer to the "Acidic" tube.

-

Add 5 mL of the pH 7 buffer to the "Neutral" tube.

-

Add 5 mL of the pH 9 buffer to the "Basic" tube.

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to each test tube.

-

Visual Observation: Gently swirl each tube and observe the color. The acidic solution will be yellow, the neutral solution will be orange-red, and the basic solution will be bright pink/fuchsia.[4][5]

-

Spectrophotometric Analysis (Optional): a. Calibrate the spectrophotometer using the appropriate buffer solution without the indicator as a blank. b. Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) for each of the three colored solutions. c. Confirm the absorbance peaks: the acidic solution should show a peak around 443 nm, and the basic solution should show a peak around 570 nm.[5][10]

Experimental Workflow Diagram

The following diagram outlines the workflow for demonstrating the pH-dependent color change of this compound.

Caption: Workflow for demonstrating and analyzing this compound's color transition.

Key Applications

-

Cell and Tissue Culture: this compound is commonly included in culture media to provide a rapid, non-invasive visual assessment of the culture's pH. A shift to yellow indicates acidification due to cellular metabolism or bacterial contamination, while a shift to purple/pink can indicate a problem with CO₂ levels.[4][5]

-

Water Quality Testing: It is used in test kits for swimming pools and aquariums to monitor pH levels, ensuring they remain within a safe range.[5]

-

Analytical Chemistry: Its distinct color transition makes it a suitable endpoint indicator for acid-base titrations involving weak acids and strong bases.[4]

-

Biochemical Assays: this compound can be used in assays to measure enzymatic activity that results in a pH change.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C19H14O5S | CID 4766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Indicator 1% [rmreagents.com]

- 4. gspchem.com [gspchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Phenol_red [chemeurope.com]

- 7. This compound Indicator [himedialabs.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 10. agilent.com [agilent.com]

A Technical Guide to the Solubility of Phenol Red in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenol Red (also known as phenolsulfonphthalein) in two common laboratory solvents: water and ethanol. Understanding the solubility of this vital pH indicator is fundamental for its effective application in diverse research areas, including cell culture, analytical chemistry, and pharmaceutical formulations. This document details quantitative solubility data, explores the key factors influencing solubility, and presents standardized experimental protocols.

Quantitative Solubility Data

The solubility of this compound is contingent on the solvent, temperature, and pH of the medium. The data presented below is collated from various technical sources. It is important to note the distinction between this compound (the weak acid form) and its more soluble sodium salt.

Table 1: Solubility of this compound (Acid Form)

| Solvent | Solubility (g/L) | Solubility (mg/mL) | Temperature | Reference(s) |

| Water | 0.77 | 0.77 | 20 °C | [1][2] |

| Water | - | 3 | Not Specified | [3] |

| Ethanol | 2.9 | 2.9 | 20 °C | [1][2] |

| Ethanol | - | 4 | Not Specified | [3] |

Note: Discrepancies in reported values may arise from variations in experimental conditions, such as temperature, pH, and the purity of the solute and solvent.

Table 2: Solubility of this compound Sodium Salt

| Solvent | Solubility (mg/mL) | Reference(s) |

| Water | 25 |

The sodium salt of this compound demonstrates significantly higher aqueous solubility, making it the preferred form for preparing stock solutions.[4]

Factors Influencing Solubility

2.1 Effect of pH

The pH of the aqueous medium is the most critical factor governing the solubility of this compound. As a weak acid with a pKa of approximately 8.00 at 20°C, its solubility dramatically increases in alkaline conditions.[1][5][2] This is due to the deprotonation of the phenolic hydroxyl group, which converts the molecule into its anionic, more polar, and therefore more water-soluble, form.[1]

In acidic to neutral water, this compound exists predominantly in its less soluble zwitterionic or neutral form.[1][2] Consequently, it is readily soluble in aqueous solutions of alkali hydroxides and carbonates, which facilitate the formation of the soluble salt.

2.2 Effect of Temperature

Solubility is also influenced by temperature. A systematic study demonstrated that the equilibrium solubility of this compound in both water and ethanol is positively correlated with temperature over a range of 278.15 K to 323.15 K (5 °C to 50 °C).[6] As the temperature increases, the solubility of this compound in these solvents also increases.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate solubility determination and solution preparation.

3.1 Protocol for Equilibrium Solubility Determination

A robust method for determining the precise solubility of a compound is the static equilibrium method, followed by quantitative analysis such as High-Performance Liquid Chromatography (HPLC).[6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel, such as a jacketed glass reactor.

-

Equilibration: The resulting suspension is agitated (e.g., via magnetic stirring) at a constant, defined temperature for a sufficient duration to ensure that equilibrium between the solid and dissolved phases is reached.

-

Sampling: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Separation: The withdrawn sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

-

Analysis: The concentration of this compound in the clear filtrate is accurately determined using a validated analytical technique, most commonly HPLC with UV-Vis detection.

-

Replication: The experiment is repeated at various temperatures to establish the temperature-solubility profile.[6]

3.2 Protocol for Preparation of an Aqueous Indicator Solution

Due to the low aqueous solubility of the acid form, preparing a concentrated stock solution requires the addition of a base to form the soluble sodium salt in situ.

Methodology:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Base Measurement: Measure 14.20 mL of 0.02 N sodium hydroxide (NaOH) solution.[7]

-

Dissolution: Combine the this compound powder with the NaOH solution in a beaker. Stir until the solid is completely dissolved, which should result in a red-colored solution.

-

Dilution: Quantitatively transfer the dissolved solution to a 250 mL volumetric flask. Dilute to the mark with deionized or distilled water.[7]

-

Mixing and Storage: Stopper the flask and invert several times to ensure homogeneity. Store the resulting indicator solution in a well-sealed bottle at room temperature, protected from light.

Conclusion

The solubility of this compound in water and ethanol is a multi-faceted property, heavily dependent on environmental conditions. While its solubility in neutral water is limited (approx. 0.77 g/L), it is significantly enhanced in ethanol (approx. 2.9 g/L) and, most notably, in alkaline aqueous solutions.[1][5][2] For practical applications requiring aqueous solutions, leveraging the high solubility of its sodium salt or preparing solutions with a base is the standard and recommended approach. The provided protocols offer standardized methods for both quantifying solubility and preparing functional indicator solutions for research and development applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phenol_red [chemeurope.com]

- 3. mpbio.com [mpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound INDICATOR SOLUTION | Ennore India Chemicals [ennoreindiachemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

The Dual Role of Phenol Red: A Technical Guide to its History and Impact in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Phenol red, or phenolsulfonphthalein, is a compound that has been a silent yet influential participant in scientific research for over a century. Initially introduced as a diagnostic tool for kidney function, its application evolved, making it a ubiquitous component in cell culture media as a pH indicator. However, its seemingly inert role has been challenged by the discovery of its estrogenic properties and its interference with modern analytical techniques. This technical guide provides an in-depth exploration of the history of this compound's use in scientific research, detailing its applications, the discovery of its confounding effects, and the experimental protocols that have been central to these findings.

Early Applications: The Phenolsulfonphthalein (PSP) Test

In 1911, Leonard Rowntree and John Geraghty introduced the phenolsulfonphthalein (PSP) test, the first widely used clinical test for kidney function.[1][2] The test was based on the principle that this compound is almost entirely excreted by the kidneys.[3][4] By measuring the amount of intravenously injected this compound excreted in the urine over time, clinicians could estimate renal blood flow and overall kidney function.[4][5]

Experimental Protocol: The Phenolsulfonphthalein (PSP) Test

This protocol is a historical representation of the PSP test and is now considered obsolete in clinical practice.

Objective: To assess renal function by measuring the excretion rate of phenolsulfonphthalein.

Materials:

-

Sterile phenolsulfonphthalein solution for injection (typically 6 mg/mL)

-

Syringes and needles for intravenous or intramuscular injection

-

Urine collection containers labeled for specific time intervals (e.g., 15, 30, 60, and 120 minutes)

-

Colorimeter or spectrophotometer

-

Sodium hydroxide solution (to alkalinize urine for color development)

Procedure:

-

The patient is instructed to empty their bladder completely.[3][6]

-

A precise dose of phenolsulfonphthalein (e.g., 6 mg) is injected intravenously or intramuscularly.[4][6]

-

Urine samples are collected at specified intervals, typically 15, 30, 60, and 120 minutes after injection.[5][6] It is crucial to collect all urine produced during each interval.[3]

-

The volume of each urine sample is measured.

-

A small aliquot of each urine sample is taken, and sodium hydroxide is added to make the solution alkaline, which develops the characteristic pinkish-red color of this compound.

-

The intensity of the color, which is proportional to the concentration of this compound, is measured using a colorimeter.[6]

-

The amount of this compound excreted in each time interval is calculated and expressed as a percentage of the total injected dose.

Interpretation of Results:

-

Normally, about 25-35% of the injected dye is excreted within the first 15 minutes.[2][5]

-

Decreased excretion of PSP is indicative of renal disease.[2][5]

A Shift in Application: this compound as a pH Indicator in Cell Culture

With the advent of in vitro cell culture, maintaining a stable physiological pH became paramount for cell viability and growth. This compound found a new and lasting role as a convenient and cost-effective pH indicator in cell culture media.[7] Its distinct color transition provides a quick visual assessment of the culture's health, signaling changes in pH due to cellular metabolism or contamination.[7]

Data Presentation: Properties of this compound as a pH Indicator

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₄O₅S | [6] |

| Molar Mass | 354.38 g/mol | [6] |

| pKa | ~8.0 | [7] |

| pH Range for Color Transition | 6.8 to 8.2 | [7] |

| Color below pH 6.8 | Yellow | [7] |

| Color in neutral pH range (7.0-7.4) | Red | [7] |

| Color above pH 8.2 | Pink/Fuchsia | [7] |

Data Presentation: Typical Concentrations of this compound in Cell Culture Media

| Media Type | Typical this compound Concentration (mg/L) |

| Dulbecco's Modified Eagle's Medium (DMEM) | 15 |

| Roswell Park Memorial Institute (RPMI) 1640 | 5 |

| General Cell Culture | 11 |

The Unforeseen Complication: The Estrogenic Activity of this compound

For decades, this compound was considered a biologically inert component of cell culture media. However, in 1986, a seminal study by Berthois et al. revealed that this compound possesses weak estrogenic activity.[8] This discovery had profound implications for research on hormone-sensitive cells, particularly in the fields of endocrinology and cancer biology.

The structural similarity of this compound to some nonsteroidal estrogens allows it to bind to the estrogen receptor (ER), albeit with a much lower affinity than estradiol.[8] This binding can trigger downstream signaling pathways, leading to cellular responses such as proliferation and gene expression, which can confound the results of experiments studying estrogen-mediated effects.[8][9]

Data Presentation: Quantitative Analysis of this compound's Estrogenic Effects

| Parameter | Value | Cell Line/System | Reference |

| Relative Binding Affinity to Estrogen Receptor (compared to Estradiol) | ~0.001% | Rat Uterine Cytosol | [8] |

| Effective Concentration for Estrogenic Effects | 15-45 µM | MCF-7 cells | [8] |

| Stimulation of Cell Proliferation (at 15 µM) | ~2-fold increase | MCF-7 cells | [9] |

| Stimulation of Progesterone Receptor Synthesis | Can be significant | MCF-7 cells | [10] |

Experimental Protocol: E-SCREEN Assay to Assess Estrogenic Activity

This protocol is adapted from the E-SCREEN (Estrogen-SCREEN) bioassay, a method used to evaluate the estrogenic or anti-estrogenic potential of chemicals, including this compound, using the estrogen-responsive human breast cancer cell line, MCF-7.[11][12]

Objective: To determine the estrogenic activity of a test compound by measuring its effect on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cells

-

This compound-free cell culture medium (e.g., DMEM)

-

Charcoal-dextran stripped fetal bovine serum (DCC-FBS) to remove endogenous steroids

-

17β-Estradiol (E2) as a positive control

-

Test compound (e.g., this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT)

-

Plate reader

Procedure:

-

Cell Culture: Culture MCF-7 cells in this compound-free DMEM supplemented with 10% DCC-FBS to eliminate background estrogenic effects.[13][14]

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.[13]

-

Hormone Deprivation: Replace the seeding medium with this compound-free DMEM containing 5% DCC-FBS and incubate for 48-72 hours to synchronize the cells in a quiescent state.[13][15]

-

Treatment: Prepare serial dilutions of the test compound and the positive control (E2) in the hormone-free medium. Add the treatments to the cells and incubate for 6 days.[11]

-

Cell Proliferation Assessment: At the end of the incubation period, quantify cell proliferation using a suitable cell viability assay (e.g., SRB or MTT).[13][14]

-

Data Analysis: Calculate the proliferative effect (PE) of the test compound relative to the vehicle control and the positive control.

Signaling Pathway: Estrogen Receptor Activation by this compound

This compound, acting as a xenoestrogen, can activate both genomic and non-genomic estrogen receptor signaling pathways. The following diagram illustrates the classical genomic pathway.

Interference in Modern Analytical Techniques

The inherent properties of this compound that make it a useful pH indicator can also lead to interference in various modern analytical assays, particularly those that are fluorescence-based.

Interference in Fluorescence-Based Assays

This compound exhibits intrinsic fluorescence and can also absorb light at wavelengths used to excite common fluorophores, leading to increased background fluorescence and quenching of the fluorescent signal.[7][16] This interference can significantly reduce the signal-to-noise ratio and compromise the accuracy of quantitative measurements in techniques like fluorescence microscopy and flow cytometry.[7][17]

Experimental Workflow: Mitigating this compound Interference in Fluorescence Microscopy

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment, highlighting the critical step of using this compound-free medium to avoid interference.

Data Presentation: Quantitative Impact of this compound on Fluorescence Assays

| Assay Type | Effect of this compound | Quantitative Impact | Reference |

| Fluorescence Microscopy | Increased background fluorescence, signal quenching | Can significantly decrease the signal-to-noise ratio | [16][18] |

| Flow Cytometry | Increased background fluorescence | Can interfere with the detection of weakly fluorescent signals | [17][19] |

Conclusion

The history of this compound in scientific research is a compelling narrative of a tool that has served multiple purposes, from a diagnostic marker to an indispensable aid in cell culture. While its utility as a pH indicator is undeniable, the discovery of its estrogenic activity and its interference with sensitive analytical techniques has necessitated a more critical approach to its use. For researchers, especially those working in endocrinology, cancer biology, and drug development, a thorough understanding of this compound's properties and potential confounding effects is crucial for the design of robust experiments and the generation of reliable and reproducible data. The use of this compound-free media in sensitive assays is now a standard practice, underscoring the importance of continually re-evaluating even the most common laboratory reagents in the light of new scientific understanding.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PSP Test: Procedure, Preparation & Overview | Livlong [livlong.com]

- 3. Phenolsulfonphthalein (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. What is Phenolsulfonphthalein used for? [synapse.patsnap.com]

- 5. britannica.com [britannica.com]

- 6. Phenolsulfonphthalein (PSP) Test–Uses, Procedures, Result [anavara.com]

- 7. promocell.com [promocell.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Growth factor-like activity of this compound preparations in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogenic effect of this compound in MCF-7 cells is achieved through activation of estrogen receptor by interacting with a site distinct from the steroid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of xenoestrogenic exposure by a biomarker approach: application of the E-Screen bioassay to determine estrogenic response of serum extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Assessment of Xenoestrogenic Environmental Pollutants using E-SCREEN Assay [yakhak.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Phenolsulfonphthalein (PSP) Test: An In-depth Technical Guide to Its Role in Early Kidney Function Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenolsulfonphthalein (PSP) or phenol red test was a cornerstone of renal function assessment for much of the 20th century. Introduced in 1911 by Leonard Rowntree and John Geraghty, it was one of the first effective clinical tools to quantify kidney function.[1] While largely replaced by modern methods such as estimated glomerular filtration rate (eGFR) and creatinine clearance, a comprehensive understanding of the PSP test's principles, methodology, and the physiological pathways it interrogates remains highly relevant for researchers in nephrology, pharmacology, and drug development. This technical guide provides a detailed exploration of the PSP test, its historical significance, the experimental protocols, the underlying renal transport mechanisms, and its utility in toxicological and pharmacological research.

Principle of the Phenolsulfonphthalein Test

The PSP test is predicated on the capacity of the renal tubules to actively secrete the this compound dye. Following intravenous or intramuscular administration, PSP is rapidly bound to plasma proteins, with only a small fraction being freely filtered by the glomerulus. The vast majority of the dye is actively taken up from the peritubular capillaries by the proximal tubule cells and secreted into the tubular lumen for excretion in the urine.[2] Therefore, the rate of PSP excretion serves as a measure of renal plasma flow and tubular secretory function. A diminished excretion rate is indicative of impaired renal function.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Phenolsulfonphthalein test, providing a clear basis for the interpretation of results.

Table 1: Normal Urinary Excretion of this compound in Adults

| Time After Injection | Cumulative Percentage of Injected Dose Excreted |

| 15 minutes | 25% - 35% |

| 30 minutes | 40% - 50% |

| 1 hour | 55% - 65% |

| 2 hours | 70% - 80% |

Source: Data compiled from multiple historical and clinical sources.[3][4]

Table 2: Interpretation of this compound Excretion at 15 Minutes

| Percentage Excreted at 15 min | Interpretation |

| > 25% | Normal renal function |

| 15% - 25% | Mild renal impairment |

| < 15% | Significant renal impairment |

Note: The 15-minute collection is considered the most sensitive indicator of renal function as it reflects the peak excretory capacity.[3]

Table 3: this compound Renal Clearance and Plasma Values

| Parameter | Normal Value |

| Renal Clearance | Approximately 400 mL/min |

| Plasma Half-life | 20 - 30 minutes |

| Plasma Protein Binding | ~80% |

Source: Compiled from various physiological and pharmacological studies.

Detailed Experimental Protocols

I. Phenolsulfonphthalein (PSP) Excretion Test

A. Patient Preparation:

-

The patient should be well-hydrated to ensure adequate urine flow. Instruct the patient to drink two to three glasses of water prior to the test.

-

The patient should completely empty their bladder immediately before the administration of the PSP dye. The time of urination should be recorded.

B. Materials:

-

Sterile phenolsulfonphthalein (this compound) solution for injection (typically 6 mg/mL).

-

Syringe and needle for intravenous or intramuscular injection.

-

Sterile urine collection containers, labeled for specific time intervals (e.g., 15 min, 30 min, 1 hour, 2 hours).

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v) for alkalinization of urine.

-

Spectrophotometer or colorimeter.

-

Volumetric flasks and pipettes for preparation of standard solutions.

-

Distilled or deionized water.

C. Procedure:

-

Administer exactly 1 mL (6 mg) of the sterile PSP solution intravenously. The time of injection should be precisely recorded.

-

Collect urine samples at specified intervals after the injection. The most common collection schedule is at 15, 30, 60, and 120 minutes. It is critical to ensure complete emptying of the bladder at each collection time.

-

Record the total volume of urine collected for each time period.

D. Sample Analysis (Colorimetric Measurement):

-

For each urine sample, transfer a known aliquot to a volumetric flask.

-

Add a sufficient amount of 10% NaOH solution to make the urine alkaline (pH > 8.2). This will develop the characteristic pinkish-red color of the PSP dye.[5]

-

Dilute the alkalinized urine sample with distilled water to a final volume that brings the color intensity within the readable range of the spectrophotometer.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Alkalinize and dilute the standard solutions in the same manner as the urine samples.

-

Measure the absorbance of the diluted urine samples and the standard solutions using a spectrophotometer at a wavelength of 560 nm.

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of PSP in each urine sample by interpolating its absorbance on the standard curve.

E. Calculation of Results:

-

Calculate the total amount of PSP excreted in each time interval by multiplying the concentration by the total volume of the collected urine.

-

Express the amount of PSP excreted as a percentage of the total injected dose (6 mg).

-

Calculate the cumulative percentage of PSP excreted at each time point.

II. Preparation of this compound Standard Solution

A. Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10 mg of pure this compound powder.

-

Dissolve the powder in a small volume of 0.01 M NaOH solution.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with distilled water and mix thoroughly.

B. Working Standards:

-

Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations that cover the expected range of the urine samples (e.g., 1, 2, 5, 10, and 15 mg/L).

Signaling Pathways and Renal Transport Mechanism

The renal excretion of this compound is a complex process involving a series of transport proteins located on the basolateral and apical membranes of the proximal tubule epithelial cells.

Basolateral Uptake

The initial and rate-limiting step in PSP secretion is its transport from the peritubular blood into the proximal tubule cells. This is primarily mediated by the Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8) . These transporters function as organic anion/dicarboxylate exchangers. They facilitate the influx of organic anions like PSP in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate. This process is considered tertiary active transport, as the dicarboxylate gradient is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase pump.

Apical Efflux

Once inside the proximal tubule cell, PSP is transported across the apical membrane into the tubular lumen. This efflux is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and 4 (MRP4/ABCC4) . These are primary active transporters that utilize the energy from ATP hydrolysis to export a wide range of substrates, including organic anions like this compound.

Diagram 1: Transepithelial transport of this compound in the renal proximal tubule.

Experimental Workflow for the PSP Test

The following diagram outlines the logical flow of the phenolsulfonphthalein test from administration to result calculation.

Diagram 2: Logical workflow of the Phenolsulfonphthalein (PSP) kidney function test.

Conclusion

The phenolsulfonphthalein test, while historically significant, has been largely superseded in routine clinical practice. However, its principles and the physiological pathways it assesses remain of great interest to researchers and professionals in drug development. The test provides a valuable model for studying renal tubular secretion and the function of organic anion transporters. A thorough understanding of the PSP test's methodology and the molecular mechanisms of this compound transport can inform the design of novel therapeutics, the assessment of drug-induced nephrotoxicity, and the exploration of new biomarkers for kidney disease. This guide provides the foundational knowledge and detailed protocols necessary for the effective application of this classic renal function test in a modern research context.

References

- 1. Phenolsulfonphthalein (PSP) Test–Uses, Procedures, Result [anavara.com]

- 2. Proximal Tubular Secretory Clearance: A Neglected Partner of Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolsulfonphthalein test | Liver Function, Kidney Function & Urine Test | Britannica [britannica.com]

- 4. PSP Test: Procedure, Preparation & Overview | Livlong [livlong.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Phenolsulfonphthalein (Phenol Red): A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Phenolsulfonphthalein, commonly known as phenol red, is a triphenylmethane dye widely utilized in laboratory settings as a pH indicator and, historically, as a diagnostic agent for assessing renal function.[1][2][3] Its distinct color transition across a specific pH range makes it an invaluable tool in cell culture, titrations, and various biochemical assays. This technical guide provides an in-depth overview of the core chemical properties of phenolsulfonphthalein, detailed experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical and Physical Properties

Phenolsulfonphthalein is a weak acid that exhibits a gradual color change from yellow to red over a pH range of 6.8 to 8.2.[4] Above a pH of 8.2, it turns a bright pink or fuchsia color.[3][5] This chromic shift is due to the pH-dependent structural rearrangement of the molecule.

Quantitative Data Summary

The key quantitative properties of phenolsulfonphthalein are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| IUPAC Name | 4,4'-(3H-2,1-Benzoxathiole-3-ylidene)bisphenol S,S-dioxide | [6] |

| Synonyms | This compound, PSP, Phenolsulfonephthalein | [1][7] |

| CAS Number | 143-74-8 | [5][7] |

| Molecular Formula | C₁₉H₁₄O₅S | [2][5][7] |

| Molecular Weight | 354.38 g/mol | [2][5][7] |

| Property | Value | Conditions | Reference |

| Appearance | Bright to dark red crystalline powder | Standard state | [5][6][8] |

| Melting Point | >300 °C | [5][7] | |

| pKa | ~7.9 - 8.0 | 20-25 °C | [3][5][7] |

| pH Indicator Range | 6.8 (Yellow) - 8.4 (Red) | [6][7] | |

| Water Solubility | 0.77 g/L | [3][5][9] | |

| Ethanol Solubility | 2.9 g/L | [3][5][9] | |

| Other Solubilities | Soluble in alkali hydroxides and carbonates; Slightly soluble in acetone; Insoluble in chloroform and ether. | [6] |

| Spectral Property | Wavelength (λmax) | pH / Solvent | Reference |

| Absorption Maximum 1 | 423 nm - 435 nm | Acidic (pH 3.0) / Methanol | [10][11] |

| Absorption Maximum 2 | 557 nm - 560 nm | Basic (pH 8.8) | [7][10] |

| Absorption Maximum 3 | 558 nm | 0.1 N NaOH (aq) | [12] |

| Absorption Maximum 4 | 443 nm | pH < 6.8 | [13] |

| Absorption Maximum 5 | 570 nm | pH > 8.2 | [13] |

pH-Dependent Structural Transition

The color change of phenolsulfonphthalein is a direct result of its structural transformation in response to changes in hydrogen ion concentration. In acidic solutions, the molecule exists predominantly in a non-ionized, lactone form, which is yellow. As the pH increases, deprotonation occurs, leading to a quinoid structure that is red.

Caption: pH-induced structural transition of Phenolsulfonphthalein.

Experimental Protocols

Preparation of a 0.1% this compound Indicator Solution

This protocol details the preparation of a standard 0.1% this compound solution for use as a pH indicator in titrations and other laboratory applications.[14][15]

Materials:

-

This compound (phenolsulfonphthalein) powder

-

0.1 M Sodium hydroxide (NaOH) solution

-

Ethanol (95% or 96%)

-

Distilled or deionized water

-

100 mL volumetric flask

-

Pipette

-

Balance

Procedure:

-

Weigh out 0.1 g (100 mg) of this compound powder using an analytical balance.

-

Carefully transfer the powder to the 100 mL volumetric flask.

-

Add 2.82 mL of 0.1 M NaOH solution to the flask to dissolve the this compound.[14][15]

-

Add 20 mL of ethanol (96%) to the flask and swirl gently to ensure complete dissolution.[15]

-

Once the this compound is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a well-sealed bottle, protected from light.

The Phenolsulfonphthalein (PSP) Test for Renal Function (Historical Protocol)

The PSP test was a clinical procedure used to estimate renal blood flow.[13][16] While now largely obsolete, the methodology provides insight into the historical applications of phenolsulfonphthalein.[9] The test is based on the principle that PSP is almost entirely excreted by the kidneys.[13]

Materials:

-

Sterile phenolsulfonphthalein solution for injection (typically 6 mg/mL)

-

Syringes and needles for intravenous or intramuscular injection

-

Urine collection containers

-

Colorimeter or spectrophotometer

Procedure:

-

The patient is instructed to empty their bladder completely.[9][17]

-

A specific dose of phenolsulfonphthalein (e.g., 6 mg) is injected intravenously or intramuscularly.[1][9]

-

Urine samples are collected at specific time intervals, typically 15, 30, 60, and 120 minutes after the injection.[9][16]

-

The volume of each urine sample is measured.

-

The urine is made alkaline with NaOH to bring out the red color of the PSP.

-

The concentration of PSP in each urine sample is determined using a colorimeter by comparing it to a standard solution.

-

The percentage of the injected dose excreted at each time point is calculated to assess kidney function. Normally, about 25-35% of the dye is recovered in the first 15 minutes.[9][16]

Caption: Experimental workflow of the historical PSP renal function test.

Applications in Cell Culture

This compound is commonly included in cell culture media as a pH indicator to monitor the health of the culture.[2][18][19] Most living tissues thrive at a near-neutral pH (around 7.4).[13] As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the medium. This pH drop is visualized by a color change of the this compound from red to yellow, indicating the need for a media change.

It is important to note that this compound has been shown to have weak estrogen-mimicking effects, which can be a concern in studies involving estrogen-sensitive cells, such as certain breast cancer cell lines.[13] For such experiments, the use of this compound-free media is recommended.

Safety and Handling

Phenolsulfonphthalein is generally considered to have low toxicity. However, as with any chemical, appropriate laboratory safety precautions should be taken. It may cause irritation upon inhalation, ingestion, or skin contact.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. What is Phenolsulfonphthalein used for? [synapse.patsnap.com]

- 2. This compound | C19H14O5S | CID 4766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol_red [chemeurope.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. macsenlab.com [macsenlab.com]

- 6. cameo.mfa.org [cameo.mfa.org]

- 7. This compound | 143-74-8 [chemicalbook.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Phenolsulfonphthalein (PSP) Test–Uses, Procedures, Result [anavara.com]

- 10. This compound, indicator, ACS, Phenolsulfonphthalein, PR - Scharlab [scharlab.com]

- 11. Direct fluorination of phenolsulfonphthalein: a method for synthesis of positron-emitting indicators for in vivo pH measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PhotochemCAD | this compound [photochemcad.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 15. Preparation of Indicator Solutions [pharmacytimess.com]

- 16. Phenolsulfonphthalein test | Liver Function, Kidney Function & Urine Test | Britannica [britannica.com]

- 17. Phenolsulfonphthalein (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

Basic principles of using Phenol Red in cell culture media.

Phenol Red, a water-soluble dye, is a long-standing and widely utilized pH indicator in cell culture media. Its vivid color transition provides a simple, real-time visual assessment of the pH of the culture environment, which is crucial for maintaining optimal conditions for cell growth and proliferation. This technical guide provides an in-depth overview of the core principles of using this compound, including its mechanism of action, potential effects on cultured cells, and protocols for its use and for assays where it may be an interfering substance.

Core Principles of this compound as a pH Indicator